molecular formula C11H9BrN2O2S B148411 4-Bromo-N-(2-pyridyl)benzenesulfonamide CAS No. 3609-89-0

4-Bromo-N-(2-pyridyl)benzenesulfonamide

Cat. No. B148411
CAS RN: 3609-89-0
M. Wt: 313.17 g/mol
InChI Key: FTYAOASOWZRBHV-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-pyridyl)benzenesulfonamide (4-Br-N-PBS) is an organic compound that has been studied for its potential applications in synthetic organic chemistry, scientific research, and drug development. 4-Br-N-PBS is a substituted benzenesulfonamide, a type of sulfonamide that has been studied for its potential uses in medicinal chemistry. 4-Br-N-PBS has been studied for its potential uses in the synthesis of pharmaceuticals, as well as its potential applications in scientific research and drug development.

Scientific Research Applications

Applications in HIV-1 Infection Prevention

The study by Cheng De-ju on methylbenzenesulfonamide derivatives, including those with 4-bromo substituents, has increased due to their potential as small molecular antagonists in the prevention of human HIV-1 infection. This research outlines the synthesis of novel compounds that could be utilized as candidate compounds for drug development targeting HIV-1 infection prevention (De-ju, 2015).

Antimicrobial and Antifungal Activities

The synthesis of 5–bromo–2-chloropyrimidin-4-amine derivatives by V. L. Ranganatha and colleagues resulted in compounds with significant antimicrobial and antifungal activities. Among these, N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamide exhibited remarkable activity against pathogenic bacterial and fungal strains, underscoring its potential for therapeutic applications in combating infections (Ranganatha et al., 2018).

Inhibition of Carbonic Anhydrase Isoforms

Novel Re(I) tricarbonyl coordination compounds based on 2-pyridyl-1,2,3-triazole derivatives bearing a 4-amino-substituted benzenesulfonamide arm were synthesized and characterized by Yassine Aimene and colleagues. These compounds showed promising nanomolar inhibitory activity against carbonic anhydrase isoform IX, demonstrating potential as anticancer drug candidates due to their pronounced selectivity (Aimene et al., 2019).

Mechanism of Action

Mode of Action

It is known that this compound is an intermediate in the synthesis of Sulfasalazine related compounds . .

Biochemical Pathways

As an intermediate in the synthesis of Sulfasalazine related compounds , it may potentially influence the biochemical pathways associated with these compounds

Result of Action

Given its role as an intermediate in the synthesis of Sulfasalazine related compounds , it may have similar effects to these compounds.

properties

IUPAC Name

4-bromo-N-pyridin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYAOASOWZRBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40967183
Record name 4-Bromo-N-(pyridin-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203758
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

5273-99-4
Record name 4-Bromo-N-(pyridin-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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